TRPV4 antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

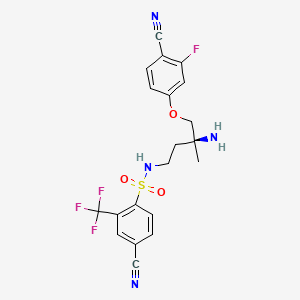

Molecular Formula |

C20H18F4N4O3S |

|---|---|

Molecular Weight |

470.4 g/mol |

IUPAC Name |

N-[(3S)-3-amino-4-(4-cyano-3-fluorophenoxy)-3-methylbutyl]-4-cyano-2-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C20H18F4N4O3S/c1-19(27,12-31-15-4-3-14(11-26)17(21)9-15)6-7-28-32(29,30)18-5-2-13(10-25)8-16(18)20(22,23)24/h2-5,8-9,28H,6-7,12,27H2,1H3/t19-/m0/s1 |

InChI Key |

AIMMQZFOJLHKKW-IBGZPJMESA-N |

Isomeric SMILES |

C[C@](CCNS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F)(COC2=CC(=C(C=C2)C#N)F)N |

Canonical SMILES |

CC(CCNS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F)(COC2=CC(=C(C=C2)C#N)F)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Potent TRPV4 Antagonist: A Technical Guide

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1] Its widespread expression in tissues such as the lungs, kidneys, and vascular endothelium has implicated it in the pathophysiology of several diseases, including pulmonary edema, heart failure, and chronic pain.[1][2] As such, the development of potent and selective TRPV4 antagonists has become a significant area of interest for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a clinical candidate, GSK2798745, a potent and selective TRPV4 antagonist that serves as a prime example of a "TRPV4 antagonist 3".[2][3][4]

The Role of TRPV4 in Disease and the Rationale for Antagonism

TRPV4 can be activated by a multitude of stimuli, including heat, hypotonicity, physical stress, and endogenous ligands.[2] In the context of heart failure, increased pressure in the pulmonary vasculature leads to the activation of TRPV4 on endothelial cells, which in turn increases the permeability of the alveolar-capillary barrier, resulting in pulmonary edema.[2] Preclinical studies have demonstrated that the inhibition of TRPV4 can prevent and even resolve pulmonary edema in models of heart failure, providing a strong rationale for the development of TRPV4 antagonists as a novel therapeutic approach for this condition.[2][5]

Discovery and Lead Optimization of GSK2798745

GSK2798745 was identified through a lead optimization program starting from a high-throughput screening hit. The initial lead compound, a spirocarbamate, demonstrated robust potency against TRPV4 but had poor pharmacokinetic properties in rats, including a short mean residence time (MRT).[3] The lead optimization strategy focused on improving the pharmacokinetic profile while maintaining or enhancing potency.

A key breakthrough in the optimization process was the introduction of a methyl group, which significantly increased the potency of the molecule.[3] Further modifications to the N-aryl substituent were made to reduce clearance and increase the volume of distribution, ultimately leading to an extended MRT.[3] This systematic approach of balancing potency and pharmacokinetics resulted in the identification of GSK2798745 as a clinical candidate with desirable drug-like properties.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK2798745 and other relevant TRPV4 antagonists.

Table 1: In Vitro Potency and Selectivity of TRPV4 Antagonists

| Compound | hTRPV4 IC50 (nM) | rTRPV4 IC50 (nM) | Selectivity Notes |

| GSK2798745 | 1.8 | 1.6 | Inactive against a panel of 47 other targets, including other TRP channels (TRPA1, TRPV1, TRPM2, TRPM4, TRPM8, TRPC3, TRPC4, TRPC5, and TRPC6) up to 30 µM. |

| Metabolite 1 of GSK2798745 | 56 | - | 28-fold weaker than parent compound. No appreciable activity against a panel of 47 other targets. |

hTRPV4: human Transient Receptor Potential Vanilloid 4, rTRPV4: rat Transient Receptor Potential Vanilloid 4, IC50: half-maximal inhibitory concentration.

Table 2: Pharmacokinetic Parameters of GSK2798745

| Species | Parameter | Value |

| Rat | Clearance (mL/min/kg) | 17 |

| Mean Residence Time (h) | 5.2 | |

| Oral Bioavailability (%) | >30% | |

| Human | Half-life (h) | ~13 |

| Accumulation (once-daily dosing) | < twofold |

Experimental Protocols

This section details the methodologies for the key experiments used in the discovery and characterization of GSK2798745.

In Vitro Potency Assessment: FLIPR-Based Calcium Influx Assay

The potency of TRPV4 antagonists was determined using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentration in cells expressing the TRPV4 channel.

Protocol:

-

Cell Plating: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV4 are plated in 384-well microplates and incubated overnight at 37°C in a 5% CO2 atmosphere.[6][7]

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive dye, such as Fluo-4 AM, in a buffer solution for 1 hour at 37°C.[6] A masking dye is often included to reduce extracellular fluorescence.[6]

-

Compound Addition: The plates are transferred to the FLIPR instrument. Test compounds (TRPV4 antagonists) at various concentrations are added to the wells.

-

Agonist Challenge: After a short incubation with the antagonist, a specific TRPV4 agonist, such as GSK1016790A, is added to the wells to stimulate calcium influx.

-

Data Acquisition: The FLIPR instrument measures the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the intracellular calcium concentration.

-

Data Analysis: The IC50 values are calculated by plotting the inhibition of the agonist-induced calcium influx against the concentration of the antagonist.

In Vivo Efficacy Assessment: Agonist-Induced Pulmonary Edema in Rats

The in vivo efficacy of TRPV4 antagonists was evaluated in a rat model of pulmonary edema induced by a TRPV4 agonist.

Protocol:

-

Animal Model: Male Sprague-Dawley rats are used for the study.[5][8]

-

Antagonist Administration: The TRPV4 antagonist (e.g., GSK2798745) or vehicle is administered to the rats, typically via intravenous infusion, 30 minutes prior to the agonist challenge.[5]

-

Agonist Challenge: A selective TRPV4 agonist, GSK1016790A, is administered intravenously to induce pulmonary edema.[5][9]

-

Assessment of Pulmonary Edema: After a set period, the animals are euthanized, and the lungs are excised. Pulmonary edema is quantified by measuring the lung wet weight to body weight ratio.[5][9] A significant increase in this ratio in the vehicle-treated group compared to the antagonist-treated group indicates that the antagonist is effective at inhibiting agonist-induced pulmonary edema.[1]

Pharmacokinetic Analysis: LC-MS/MS Quantification

The concentration of GSK2798745 in plasma samples is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Sample Preparation: Plasma samples are prepared by protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.[10][11] An internal standard is added to the samples for accurate quantification.

-

Liquid Chromatography (LC): The extracted samples are injected into an HPLC system. The analyte (GSK2798745) is separated from other components in the sample on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).[10]

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the selected reaction monitoring (SRM) mode to specifically detect and quantify the parent and a specific fragment ion of GSK2798745 and the internal standard.[10]

-

Data Analysis: The concentration of GSK2798745 in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the compound.

Visualizations

TRPV4 Signaling Pathway and Antagonist Inhibition

Caption: TRPV4 signaling pathway and the inhibitory action of GSK2798745.

General Workflow for TRPV4 Antagonist Discovery

Caption: A generalized workflow for the discovery of a TRPV4 antagonist.

High-Level Synthesis of a Spirocarbamate TRPV4 Antagonist

Caption: A simplified overview of the synthetic strategy for a spirocarbamate TRPV4 antagonist.

Conclusion

GSK2798745 is a potent, selective, and orally bioavailable TRPV4 antagonist that has emerged from a rigorous lead optimization campaign. The successful development of this clinical candidate highlights the therapeutic potential of targeting TRPV4 for diseases such as pulmonary edema associated with heart failure. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development. Further clinical investigation of GSK2798745 and other TRPV4 antagonists will be crucial in determining their ultimate therapeutic value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist GSK2798745 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of GSK2789917-induced TRPV4 inhibition in animal models of fluid induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Validation of an LC–MS/MS Method for the Quantification of the CK2 Inhibitor Silmitasertib (CX-4945) in Human Plasma [mdpi.com]

"TRPV4 antagonist 3" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of TRPV4 antagonist 3, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV4 antagonism.

Core Compound Information

This compound is a novel acyclic amine derivative identified for its potent inhibitory activity against the TRPV4 ion channel.

Chemical Structure

The chemical structure of this compound is depicted below:

Chemical Name: 4-((((R)-1-amino-2-(4-cyano-2-fluorophenoxy)propan-2-yl)methyl)sulfonamido)-2-(trifluoromethyl)benzonitrile

SMILES: O=S(C1=CC=C(C#N)C=C1C(F)(F)F)(NCC--INVALID-LINK--(N)COC2=CC=C(C#N)C(F)=C2)=O

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below. This data is compiled from the primary literature describing its discovery and characterization.

| Property | Value | Reference |

| Molecular Formula | C20H18F4N4O3S | [1] |

| Molecular Weight | 470.44 g/mol | [1] |

| CAS Number | 2681273-35-6 | [1] |

| Appearance | Solid | [2] |

| pIC50 (TRPV4) | 8.4 | [3] |

| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | [1] |

Biological Activity and Mechanism of Action

This compound functions as a potent and selective antagonist of the TRPV4 ion channel. The TRPV4 channel is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. Upon activation, it allows the influx of Ca2+ into the cell, triggering a range of downstream signaling pathways.

The primary mechanism of action of this compound is the direct inhibition of the TRPV4 channel, thereby blocking the influx of calcium and subsequent cellular responses. This has been demonstrated through in vitro assays measuring intracellular calcium levels.

TRPV4 Signaling Pathway and Antagonist Interaction

The following diagram illustrates the general signaling pathway of TRPV4 and the point of intervention for an antagonist like this compound.

Caption: TRPV4 signaling pathway and antagonist inhibition.

Experimental Protocols

The following sections detail the key experimental methodologies used in the discovery and characterization of this compound, as described in the scientific literature.

General Synthetic Chemistry Methodology

The synthesis of this compound is described as part of a broader medicinal chemistry effort to develop potent and selective TRPV4 inhibitors. The general approach involves a multi-step synthesis. For the specific detailed synthesis of "this compound," please refer to the supporting information of the primary publication: Patterson JR, et al. J Med Chem. 2020 Dec 10;63(23):14867-14884.

In Vitro Efficacy: FLIPR-Tetra Assay

The potency of this compound was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium concentration in cells overexpressing the human TRPV4 channel.

Objective: To determine the IC50 value of the antagonist against TRPV4 activation.

Cell Line: HEK293 cells stably expressing human TRPV4.

Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to free intracellular calcium. Activation of TRPV4 channels leads to an influx of Ca2+, resulting in a measurable increase in fluorescence. The antagonist's ability to inhibit this agonist-induced fluorescence increase is quantified.

Protocol:

-

Cell Plating: HEK293-hTRPV4 cells are seeded into 384-well black-walled, clear-bottom microplates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for 1 hour at 37°C.

-

Compound Addition: Test compounds, including this compound at various concentrations, are added to the wells and pre-incubated for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection: The plate is placed in a FLIPR-Tetra instrument. A TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate channel opening. The fluorescence intensity is measured before and after agonist addition.

-

Data Analysis: The increase in fluorescence upon agonist stimulation is measured. The percentage of inhibition by the antagonist is calculated relative to control wells (agonist alone vs. no agonist). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy: Mouse Model of Pulmonary Edema

The in vivo efficacy of this compound was evaluated in a mouse model of pulmonary edema, a condition where TRPV4 activity is implicated.

Objective: To assess the ability of the antagonist to reduce pulmonary edema in a disease-relevant animal model.

Animal Model: Male C57BL/6 mice.

Induction of Edema: Pulmonary edema can be induced by various methods, such as intravenous administration of a TRPV4 agonist or by modeling conditions of heart failure that lead to fluid accumulation in the lungs.

Protocol:

-

Animal Acclimation: Mice are acclimated to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered to the mice via an appropriate route (e.g., oral gavage, intravenous injection) at a specified dose and time before the induction of edema.

-

Induction of Pulmonary Edema: A TRPV4 agonist or another stimulus is administered to induce pulmonary edema.

-

Assessment of Pulmonary Edema: At a predetermined time point after induction, the mice are euthanized. The lungs are excised, and the degree of edema is quantified. Common methods include:

-

Lung Wet-to-Dry Weight Ratio: The lungs are weighed immediately after excision (wet weight) and then dried in an oven until a constant weight is achieved (dry weight). The ratio of wet to dry weight is a measure of fluid accumulation.

-

Evans Blue Dye Extravasation: Evans blue dye, which binds to albumin, is injected intravenously. Leakage of the dye from the vasculature into the lung tissue is quantified by spectrophotometry after extraction from the lung homogenate, indicating increased vascular permeability.

-

-

Data Analysis: The quantitative measures of pulmonary edema in the antagonist-treated group are compared to those in the vehicle-treated control group. Statistical analysis is performed to determine the significance of any observed reduction in edema.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and preclinical evaluation of a TRPV4 antagonist like "this compound."

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to TRPV4 Antagonist 3 (CAS: 2681273-35-6)

This technical guide provides a comprehensive overview of the Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist, CAS number 2681273-35-6, hereafter referred to as this compound. This document collates available data on its chemical properties, biological activity, and the signaling pathways it modulates.

Core Compound Information

This compound is a potent and specific inhibitor of the TRPV4 ion channel, a non-selective cation channel involved in a variety of physiological processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2681273-35-6 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C20H18F4N4O3S | [1][4][6][7] |

| Molecular Weight | 470.44 | [1][4][6][7] |

| Appearance | Solid | [2] |

| Storage Conditions | Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months. | [1] |

Biological Activity

The primary biological activity of this compound is the antagonism of the TRPV4 ion channel. Its high potency is demonstrated by its pIC50 value.

| Parameter | Value | Source |

| Target | TRPV4 Channel | [4][5] |

| Activity | Antagonist | [3][4][5] |

| pIC50 | 8.4 | [1][3][4][5] |

The Role of TRPV4 in Cellular Signaling

TRPV4 is a polymodal ion channel activated by a diverse range of stimuli, including mechanical stress (osmotic pressure, shear stress), temperature, and endogenous ligands.[9][10] Its activation leads to an influx of cations, primarily Ca2+, which triggers a cascade of downstream signaling events.[9] These pathways are implicated in numerous physiological and pathophysiological conditions, making TRPV4 a compelling target for therapeutic intervention.

Key signaling molecules and pathways modulated by TRPV4 activity include Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-kinase (PI3K).[11]

TRPV4 Signaling Pathway

The following diagram illustrates the central role of TRPV4 in initiating intracellular signaling cascades upon activation.

Caption: TRPV4 channel activation and inhibition by Antagonist 3.

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are described in the primary literature. The following provides a generalized workflow based on standard pharmacological assays for ion channel antagonists.

General Workflow for In Vitro Antagonist Assay

This diagram outlines a typical experimental workflow for determining the potency of a TRPV4 antagonist.

Caption: A generalized workflow for in vitro characterization of a TRPV4 antagonist.

For specific and detailed protocols, including reagent concentrations, incubation times, and cell line specifics, readers are directed to the following primary research article:

-

Patterson JR, et al. Design and Optimization of an Acyclic Amine Series of TRPV4 Antagonists by Electronic Modulation of Hydrogen Bond Interactions. J Med Chem. 2020 Dec 10;63(23):14867-14884.[4][5]

Safety and Handling

According to available safety data sheets, this compound should be handled with care. It is classified as having acute oral toxicity (Category 4) and is toxic to aquatic life with long-lasting effects (Category 1).[2] Standard laboratory personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] It should be stored in a cool, well-ventilated area away from direct sunlight and ignition sources.[2]

Conclusion

This compound (CAS 2681273-35-6) is a high-potency antagonist of the TRPV4 ion channel. Its well-defined chemical properties and significant in vitro activity make it a valuable tool for researchers investigating the physiological and pathological roles of TRPV4. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial for its potential development as a therapeutic agent. Drug development professionals may consider this compound as a lead structure for optimization in programs targeting TRPV4-mediated diseases.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|2681273-35-6|MSDS [dcchemicals.com]

- 3. This compound|CAS 2681273-35-6|DC Chemicals [dcchemicals.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. biorbyt.com [biorbyt.com]

- 8. CAS Index | Ambeed [ambeed.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

In-Depth Technical Guide: TRPV4 Antagonist 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TRPV4 antagonist 3, including its inhibitory potency, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Quantitative Data Summary

The inhibitory potency of TRPV4 antagonists is a critical parameter in drug development. The following table summarizes the available quantitative data for this compound and other relevant compounds for comparative purposes. The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50), providing a standardized measure of potency.

| Compound | Target | Potency (pIC50) | Potency (IC50) | Species | Notes |

| This compound | TRPV4 | 8.4[1] | 3.98 nM | Not Specified | --- |

| GSK2193874 | TRPV4 | Not Specified | 2 nM[2] | Rat | Potent and selective antagonist. |

| GSK2193874 | TRPV4 | Not Specified | 40 nM[2] | Human | Demonstrates species-specific potency. |

Note: The IC50 value for this compound was calculated from the pIC50 value.

Experimental Protocols

The determination of antagonist potency is typically performed using cell-based functional assays that measure the inhibition of TRPV4 channel activation. A common method is the fluorescence-based calcium influx assay using a recombinant cell line overexpressing the TRPV4 channel, such as Human Embryonic Kidney 293 (HEK293) cells.

Protocol: Antagonist Potency Determination using a Fluorescence-Based Calcium Influx Assay

1. Cell Culture and Preparation:

-

Cell Line: HEK293 cells stably expressing human TRPV4 (hTRPV4).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPV4 expression.

-

Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

2. Fluorescent Calcium Indicator Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium Assay Kit) in a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) with 20 mM HEPES.

-

Remove the culture medium from the cell plate and wash the cells once with the loading buffer.

-

Add the calcium indicator loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the active dye inside the cells.

3. Compound Preparation and Addition:

-

Prepare serial dilutions of the test antagonist (e.g., this compound) and a reference antagonist (e.g., GSK2193874) in the assay buffer. A typical concentration range would span from picomolar to micromolar to generate a full dose-response curve.

-

After the dye loading incubation, wash the cells to remove excess extracellular dye.

-

Add the diluted antagonist solutions to the respective wells of the cell plate. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate with the antagonists for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for target engagement.

4. Agonist Stimulation and Data Acquisition:

-

Prepare a solution of a potent TRPV4 agonist, such as GSK1016790A, at a concentration that elicits a sub-maximal to maximal response (e.g., EC80).

-

Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR Tetra®) to measure the intracellular calcium concentration.

-

Establish a stable baseline fluorescence reading for each well.

-

Inject the agonist solution into all wells simultaneously and continue to record the fluorescence intensity over time (typically for 1-5 minutes). The binding of calcium to the indicator dye results in an increase in fluorescence.

5. Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Plot the ΔF against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium influx.

-

Calculate the pIC50 using the formula: pIC50 = -log10(IC50 [M]).

Signaling Pathways and Visualizations

TRPV4 is a non-selective cation channel that, upon activation, primarily allows the influx of calcium ions (Ca2+). This influx of Ca2+ acts as a second messenger, initiating a cascade of downstream signaling events that can influence a variety of cellular processes, including inflammation, mechanotransduction, and vascular function.

TRPV4 Activation and Downstream Signaling

The following diagram illustrates the key signaling pathways activated by TRPV4 and the points of inhibition by an antagonist.

Caption: TRPV4 signaling pathway and point of antagonist inhibition.

Experimental Workflow for Antagonist Characterization

The following diagram outlines the logical flow of the experimental protocol for determining the pIC50 value of a TRPV4 antagonist.

Caption: Experimental workflow for TRPV4 antagonist pIC50 determination.

References

"TRPV4 antagonist 3" binding site on TRPV4 channel

An in-depth analysis of the binding site of the selective antagonist GSK2193874 on the Transient Receptor Potential Vanilloid 4 (TRPV4) channel is presented in this technical guide. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to TRPV4 and its Antagonism

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is a member of the TRP channel family. It is involved in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation. The dysregulation of TRPV4 has been linked to several pathological conditions, making it an attractive target for therapeutic intervention. GSK2193874 is a potent and selective antagonist of the TRPV4 channel, and understanding its binding site is crucial for the development of new and improved therapies.

Binding Site of GSK2193874 on the TRPV4 Channel

High-resolution structural studies, primarily through cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the binding pocket of GSK2193874 on the TRPV4 channel. These studies have revealed that GSK2193874 binds to a novel allosteric site, distinct from the pore region of the channel.

The binding site is located within a hydrophobic pocket formed by the S1-S4 helices of one TRPV4 subunit and the S5 and S6 helices of an adjacent subunit. This pocket is situated in the transmembrane domain of the channel, a region critical for channel gating.

Key amino acid residues that form direct interactions with GSK2193874 have been identified. These residues are crucial for the affinity and specificity of the antagonist. The interactions are primarily hydrophobic, with some potential for hydrogen bonding.

Quantitative Data: Pharmacological Profile of GSK2193874

The following table summarizes the key pharmacological parameters of GSK2193874 in relation to the TRPV4 channel.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 11 nM | Human | Calcium Influx Assay | |

| IC50 | 31 nM | Rat | Calcium Influx Assay | |

| Ki | ~30 nM | Human | Radioligand Binding Assay | |

| Selectivity | >100-fold vs. other TRP channels | Multiple | Various functional assays |

Experimental Protocols

The determination of the GSK2193874 binding site and its pharmacological characterization has been achieved through a combination of structural and functional experimental approaches.

Cryo-Electron Microscopy (Cryo-EM)

-

Protein Expression and Purification: Human TRPV4 was expressed in insect cells (Sf9) using a baculovirus expression system. The protein was solubilized from the cell membranes using detergents (e.g., DDM/CHS) and purified using affinity chromatography (e.g., Strep-Tactin resin) followed by size-exclusion chromatography.

-

Complex Formation: Purified TRPV4 was incubated with a molar excess of GSK2193874 to ensure saturation of the binding sites.

-

Grid Preparation and Data Collection: The TRPV4-GSK2193874 complex was applied to cryo-EM grids, which were then vitrified by plunge-freezing in liquid ethane. Data were collected on a Titan Krios electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: A large dataset of particle images was processed using software such as RELION or cryoSPARC to perform 2D classification, 3D classification, and 3D reconstruction to obtain a high-resolution density map of the complex.

-

Model Building and Refinement: An atomic model of the TRPV4-GSK2193874 complex was built into the cryo-EM density map using software like Coot and refined using programs such as Phenix.

Site-Directed Mutagenesis and Functional Assays

-

Mutagenesis: Point mutations of the amino acid residues identified in the cryo-EM structure as being part of the binding pocket were introduced into the TRPV4 cDNA using techniques like PCR-based site-directed mutagenesis.

-

Cell Expression: Wild-type and mutant TRPV4 channels were expressed in a suitable cell line (e.g., HEK293T cells).

-

Functional Assays: The effect of the mutations on the potency of GSK2193874 was assessed using functional assays, such as:

-

Calcium Imaging: Cells were loaded with a calcium-sensitive dye (e.g., Fura-2 AM), and the influx of calcium in response to a TRPV4 agonist (e.g., GSK1016790A) was measured in the presence and absence of varying concentrations of GSK2193874.

-

Electrophysiology: Whole-cell patch-clamp recordings were used to measure the ion currents through the TRPV4 channels in response to agonists and antagonists.

-

Visualizations

Caption: Workflow for the identification and characterization of the GSK2193874 binding site on TRPV4.

Caption: Simplified signaling pathway of TRPV4 activation and its inhibition by GSK2193874.

Unraveling the Downstream Consequences of TRPV4 Inhibition: A Technical Guide to the Signaling Pathways of TRPV4 Antagonist 3

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling, the Transient Receptor Potential Vanilloid 4 (TRPV4) channel has emerged as a critical mediator of a diverse array of physiological and pathological processes. Its role as a polymodal sensor, responding to stimuli ranging from mechanical stress to temperature changes, positions it as a key therapeutic target. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by "TRPV4 antagonist 3," a potent and selective inhibitor of the TRPV4 channel, offering valuable insights for researchers, scientists, and drug development professionals.

TRPV4 is a calcium-permeable cation channel, and its activation triggers an influx of calcium ions (Ca²⁺) into the cell.[1][2] This influx serves as a pivotal second messenger, initiating a cascade of intracellular signaling events.[1] By blocking this initial Ca²⁺ entry, TRPV4 antagonists effectively modulate these downstream pathways, offering a therapeutic window into conditions associated with TRPV4 overactivity, such as pain, inflammation, and edema.[1][3] This guide will focus on the well-documented downstream effects of TRPV4 inhibition, using data from studies on prominent TRPV4 antagonists as a proxy for the actions of "this compound," a molecule with a pIC50 of 8.4.[4]

Core Signaling Cascades Modulated by TRPV4 Antagonism

Inhibition of TRPV4 by antagonists such as GSK2193874, HC-067047, and RN-1734 has been shown to impact a multitude of signaling pathways. The primary mechanism of action is the prevention of the initial Ca²⁺ influx that is critical for the activation of these cascades.[1]

The RhoA Signaling Pathway and Cytoskeletal Dynamics

One of the key pathways influenced by TRPV4 activity is the RhoA signaling cascade, which plays a crucial role in regulating cellular morphology and cytoskeletal remodeling.[5] Emerging evidence suggests a direct physical and functional interaction between TRPV4 and the small GTPase RhoA.[5] Activation of TRPV4 can lead to the activation of RhoA, which in turn influences the actin cytoskeleton.[5] By blocking TRPV4-mediated Ca²⁺ influx, "this compound" is predicted to prevent the activation of RhoA, thereby mitigating pathological alterations to the cytoskeleton observed in certain neurological injuries and diseases.[5]

Calcium/Calmodulin-Dependent Signaling

The influx of calcium through TRPV4 channels can activate calmodulin (CaM), which in turn activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[2] This pathway is implicated in neurotoxicity and neuronal dysfunction.[2] Pharmacological blockade of TRPV4 would prevent this CaMKII activation, offering a potential neuroprotective effect.[2]

Inflammatory and Pain Signaling Pathways

TRPV4 is highly expressed in immune cells and plays a significant role in inflammatory processes.[2] The channel's activation leads to Ca²⁺-dependent activation of nuclear factor of activated T cells (NFAT), which upregulates the expression of pro-inflammatory cytokines such as TNFα, IL-1, and IL-6.[2] Furthermore, TRPV4-mediated Ca²⁺ influx can activate protein kinase C (PKC) and protein kinase A (PKA), which are involved in nociception.[6] Another pathway implicated in pain is the nitric oxide (NO)-cGMP-PKG cascade, which contributes to hyperalgesia.[6] By preventing the initial calcium signal, "this compound" can disrupt these inflammatory and pain-sensitizing pathways.

The activation of Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor kappa B (NF-κB) are also downstream consequences of TRPV4 activation, contributing to inflammatory responses.[6] In microglia, TRPV4 activation is linked to oligodendrocyte apoptosis through the NF-κB signaling pathway.[7]

References

- 1. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]

- 2. TRPV4 Channel in Neurological Disease: from Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV4 antagonists: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TRPV4: A trigger of pathological RhoA activation in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents [mdpi.com]

- 7. RN-1734 | TRP/TRPV Channel | TargetMol [targetmol.com]

TRPV4 Antagonists and Their Role in Calcium Signaling: A Technical Guide

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel that plays a critical role in cellular signaling by allowing the influx of cations, most notably calcium (Ca²⁺), in response to a wide array of stimuli. These stimuli include physical forces like osmotic pressure and mechanical stretch, as well as temperature and chemical ligands.[1][2][3] Given its widespread distribution in various tissues, TRPV4 is implicated in a multitude of physiological processes, from vascular function and bone remodeling to pain sensation and respiratory health.[2][4]

Dysregulation of TRPV4 activity is linked to several pathological conditions, making it a significant target for therapeutic intervention.[5][6] TRPV4 antagonists are small molecules designed to inhibit channel activity, thereby blocking or modulating the downstream signaling cascades initiated by Ca²⁺ influx.[1] This guide focuses on the role of these antagonists in calcium signaling, with a particular emphasis on well-characterized compounds to illustrate the core principles. While the specific compound "TRPV4 antagonist 3" is noted for its high potency (pIC50 = 8.4), this document will leverage data from more extensively studied antagonists, such as GSK2193874, to provide a comprehensive overview for researchers, scientists, and drug development professionals.[7][8]

Core Mechanism of TRPV4 Antagonism

TRPV4 channels act as gatekeepers for calcium entry into the cell. Activation by stimuli such as heat, mechanical stress, or specific chemical agonists leads to a conformational change in the channel protein, opening a pore that is permeable to cations, including Na⁺ and Ca²⁺.[3] The subsequent influx of Ca²⁺ acts as a crucial second messenger, triggering a diverse range of intracellular events.[1][9]

TRPV4 antagonists function by binding to the channel, which prevents its opening or stabilizes its closed state.[1][10] Recent cryo-electron microscopy studies have revealed that antagonists can bind to domains like the voltage-sensing-like domain (VSLD), inducing conformational changes that are incompatible with channel opening.[10][11] By blocking the channel, these antagonists effectively prevent the initial Ca²⁺ influx, thereby inhibiting all downstream signaling pathways that are dependent on this trigger.[1]

Quantitative Data on TRPV4 Antagonists

The efficacy of TRPV4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the TRPV4-mediated response. The pIC₅₀ is the negative logarithm of the IC₅₀ in molar concentration, with higher values indicating greater potency.

Table 1: In Vitro Potency of Selected TRPV4 Antagonists

| Compound | Target | Assay Type | IC₅₀ / pIC₅₀ | Reference(s) |

|---|---|---|---|---|

| This compound | TRPV4 | Not Specified | pIC₅₀ = 8.4 | [7][8] |

| GSK2193874 | Human TRPV4 | Ca²⁺ Influx | 40 nM | [12][13] |

| Rat TRPV4 | Ca²⁺ Influx | 2 nM | [12][13] | |

| GSK2798745 | TRPV4 | Not Specified | Potent Antagonist | [6] |

| RN1734 | TRPV4 | Ca²⁺ Influx | Not Specified | [14] |

| HC-067047 | TRPV4 | Not Specified | Not Specified |[15] |

Note: The pIC₅₀ of 8.4 for "this compound" corresponds to an approximate IC₅₀ of 3.98 nM.

Table 2: In Vivo Effects of the TRPV4 Antagonist GSK2193874

| Animal Model | Condition | Treatment | Key Finding | Reference(s) |

|---|---|---|---|---|

| Rat | Heart Failure-Induced Pulmonary Edema | GSK2193874 | Prevents and resolves pulmonary edema | [13] |

| Rat | Agonist-Induced Hypotension | 10 mg/kg IV GSK2193874 | Complete blockade of agonist-induced drop in mean arterial pressure | [16] |

| Rat | Agonist-Induced Pulmonary Edema | 10 mg/kg IV GSK2193874 | Significant decrease in lung wet weight | [16] |

| Guinea Pig | Citric Acid-Induced Cough | 300µg/kg & 900µg/kg GSK2193874 | Dose-dependent reduction in cough response |[17] |

Detailed Experimental Protocols

Evaluating the role of TRPV4 antagonists in calcium signaling involves specific cellular and electrophysiological assays.

Fluorometric Calcium Influx Assay

This is a common high-throughput method to assess the ability of a compound to block agonist-induced calcium entry.

Objective: To measure the inhibition of TRPV4-agonist-induced intracellular Ca²⁺ increase by an antagonist.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV4 are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96- or 384-well black, clear-bottom plates.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution (e.g., HBSS) for 30-60 minutes at 37°C. This allows the dye to enter the cells.

-

Compound Incubation: The dye solution is removed, and cells are washed. A solution containing the TRPV4 antagonist (e.g., GSK2193874) at various concentrations is added to the wells. A vehicle control (e.g., DMSO) is also included. The plate is incubated for a specified pretreatment time (e.g., 15-30 minutes).

-

Agonist Challenge & Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate the channel.

-

Data Acquisition: The instrument measures the change in fluorescence intensity over time, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.

-

Analysis: The peak fluorescence response is measured. The inhibitory effect of the antagonist is calculated relative to the vehicle control, and an IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion flow through the TRPV4 channel and is the gold standard for characterizing channel blockers.

Objective: To measure the ionic currents through TRPV4 channels and assess their inhibition by an antagonist.

Methodology:

-

Cell Preparation: Cells expressing TRPV4 are grown on glass coverslips. A single cell is selected for recording.

-

Pipette and Solutions: A glass micropipette with a very fine tip (resistance ~2-5 MΩ) is filled with an intracellular solution (e.g., containing CsCl or Cs-aspartate to block K⁺ channels). The extracellular bath solution contains ions like Na⁺ and Ca²⁺.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Clamp and Recording: The membrane potential is clamped at a set voltage (e.g., -60 mV, with ramps or steps to other potentials like +60 mV). A TRPV4 agonist is applied to the bath solution to activate the channels, and the resulting inward and outward currents are recorded.

-

Antagonist Application: While continuously recording the agonist-induced current, the TRPV4 antagonist is added to the extracellular bath solution. The reduction in current indicates channel blockade.[12] This method can also be used to test for intracellular effects by including the antagonist in the pipette solution.[12]

-

Analysis: The amplitude of the current before and after antagonist application is compared to determine the percentage of inhibition.

Downstream Calcium Signaling Pathways

The inhibition of the initial Ca²⁺ influx by TRPV4 antagonists prevents the activation of numerous downstream signaling cascades. One well-documented pathway involves mechanotransduction in bone cells (osteocytes).

In this pathway, fluid shear stress (a mechanical stimulus) activates TRPV4, leading to a localized Ca²⁺ influx. This influx is necessary for the activation of Ca²⁺/calmodulin-dependent kinase II (CaMKII), which in turn leads to the rapid downregulation of sclerostin, a negative regulator of bone formation.[4] TRPV4 antagonists block the initial Ca²⁺ entry, thereby preventing CaMKII activation and the subsequent changes in sclerostin levels and gene expression.[4]

TRPV4 antagonists are potent modulators of cellular function that act by directly blocking the influx of calcium through the TRPV4 ion channel. This primary action prevents the initiation of a wide range of Ca²⁺-dependent downstream signaling events. Through the use of quantitative cellular assays and detailed electrophysiological studies, compounds like "this compound" and GSK2193874 have been characterized as powerful tools for dissecting the physiological roles of TRPV4. Their demonstrated efficacy in preclinical models of conditions such as pulmonary edema and pain highlights the significant therapeutic potential of targeting TRPV4-mediated calcium signaling for a variety of human diseases.[13][15][16]

References

- 1. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]

- 2. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TRPV4 calcium influx controls sclerostin protein loss independent of purinergic calcium oscillations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRPV4 antagonists: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Membrane Transporter/Ion Channel | DC Chemicals [dcchemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. Structural Pharmacology of TRPV4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Pharmacology of TRPV4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. GSK 2193874 | TRPV Channels | Tocris Bioscience [tocris.com]

- 14. journals.biologists.com [journals.biologists.com]

- 15. mdpi.com [mdpi.com]

- 16. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TRPV4 antagonist GSK2193874 does not modulate cough response to osmotic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of a Potent TRPV4 Antagonist: GSK2798745

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for the selective Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist, GSK2798745. The following sections detail the compound's pharmacological activity, pharmacokinetic profile, and in vivo efficacy, supported by experimental protocols and visual representations of key biological pathways and workflows.

Quantitative Pharmacological and Pharmacokinetic Data

The preclinical development of GSK2798745 involved extensive in vitro and in vivo characterization to establish its potency, selectivity, and drug-like properties. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of GSK2798745

| Target | Assay | IC50 (nM) | Reference |

| Human TRPV4 | FLIPR HEK Cellular Assay | 1.8 | [1] |

| Rat TRPV4 | FLIPR HEK Cellular Assay | 1.6 | [1] |

| Compound 30 (GSK2798745) | FLIPR HEK Cellular Assay | 0.5 | [2] |

Table 2: Preclinical Pharmacokinetic Parameters of GSK2798745 in Rats

| Parameter | Value | Units | Reference |

| Unbound Clearance (CLu) | 81 | mL/min/kg | [2] |

| Mean Residence Time (MRT) | 4.9 | hours | [2] |

| Volume of Distribution (Vdss) | - | L/kg | [2] |

| Oral Bioavailability | >30 | % | [2] |

Note: Specific Vdss value was not explicitly stated in the provided search results, but optimization of this parameter was highlighted as a key strategy.

Table 3: In Vivo Efficacy of GSK2798745 in a Rat Model of Pulmonary Edema

| Treatment Group | Dose (mg/kg, i.v.) | Outcome | Reference |

| Vehicle | - | Pulmonary edema induced by TRPV4 agonist | [3] |

| GSK2798745 (Compound 19) | 3 | Attenuation of pulmonary edema | [3] |

| GSK2798745 (Compound 19) | 10 | Significant reduction in pulmonary edema | [3] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below to facilitate reproducibility and further investigation.

In Vitro Potency Assessment: FLIPR HEK Cellular Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK2798745 against human and rat TRPV4 channels.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat TRPV4 channels are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics. Cells are seeded into 384-well black, clear-bottom plates and incubated at 37°C and 5% CO2 until confluent.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C. This allows the dye to enter the cells.

-

Compound Preparation and Addition: GSK2798745 is serially diluted to various concentrations. The dye-containing buffer is replaced with a buffer containing the different concentrations of the antagonist.

-

Agonist Stimulation and Signal Detection: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate calcium influx through the TRPV4 channels.

-

Data Analysis: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time. The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of GSK2798745 and fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Evaluation: Rat Model of Pulmonary Edema

Objective: To assess the ability of GSK2798745 to inhibit TRPV4-mediated pulmonary edema in vivo.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used for this study.

-

Compound Administration: Thirty minutes prior to the induction of pulmonary edema, animals are pretreated with either vehicle or GSK2798745 at doses of 3 or 10 mg/kg administered intravenously (i.v.).

-

Induction of Pulmonary Edema: Pulmonary edema is induced by the intravenous administration of a selective TRPV4 agonist, GSK1016790A.

-

Endpoint Measurement: Following the agonist challenge, the animals are euthanized, and the lungs are excised. The wet weight of the lungs is measured as an indicator of pulmonary edema.

-

Data Analysis: The lung wet weights of the antagonist-treated groups are compared to the vehicle-treated group to determine the extent of inhibition of pulmonary edema.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide visual representations of the TRPV4 signaling pathway and the experimental workflows described above.

Caption: TRPV4 channel activation and inhibition pathway.

Caption: Workflow for the FLIPR HEK cellular assay.

Caption: Workflow for the in vivo rat model of pulmonary edema.

Mechanism of Action

TRPV4 is a non-selective cation channel that, upon activation by various stimuli such as heat, osmotic pressure, and mechanical forces, allows the influx of calcium ions (Ca²⁺) into cells.[4] This influx triggers a cascade of intracellular signaling events that are implicated in various physiological and pathological processes, including inflammation and pain.[4] TRPV4 antagonists like GSK2798745 are designed to block this channel, thereby preventing the entry of calcium ions and modulating the downstream signaling pathways.[4] The inhibitory action of these antagonists typically involves binding to specific sites on the TRPV4 channel, which either alters its conformation to prevent opening or stabilizes its closed state.[4]

Preclinical Rationale and Therapeutic Potential

The development of GSK2798745 was driven by the hypothesis that inhibiting TRPV4 could be beneficial in conditions characterized by excessive channel activation. A key area of interest is pulmonary edema, particularly that associated with congestive heart failure.[2] In this condition, increased pressure in the pulmonary vasculature is thought to activate TRPV4, leading to increased permeability of the alveolar-capillary barrier and subsequent fluid accumulation in the lungs.[2][3] Preclinical studies have demonstrated that TRPV4 antagonists can effectively reduce this agonist-induced pulmonary edema in animal models, providing a strong rationale for their clinical investigation.[2][3] Beyond pulmonary edema, the widespread expression and diverse functions of TRPV4 suggest potential therapeutic applications for its antagonists in a range of other conditions, including pain, inflammation, and respiratory diseases.[4]

References

The Emerging Role of TRPV4 Antagonist 3 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal cation channel, has been identified as a key player in the inflammatory cascade. Its activation is implicated in the pathogenesis of various inflammatory conditions, making it a promising therapeutic target. This technical guide provides an in-depth overview of a potent TRPV4 antagonist, referred to as "TRPV4 antagonist 3" (also known as HY-142620), and its potential effects on inflammation. While direct experimental data on "this compound" in inflammatory models is limited in publicly available literature, this guide synthesizes the well-documented anti-inflammatory effects of other selective TRPV4 antagonists to project its likely pharmacological profile. This document outlines the underlying mechanisms of action, potential therapeutic applications, and relevant experimental protocols for evaluating such compounds.

Introduction to TRPV4 in Inflammation

TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, warm temperatures, and endogenous ligands.[1] Its widespread expression in both immune and non-immune cells, such as macrophages, epithelial cells, and endothelial cells, positions it as a critical sensor and transducer of inflammatory signals.[2][3] Activation of TRPV4 leads to an influx of calcium ions (Ca2+), triggering downstream signaling pathways that culminate in the production of pro-inflammatory mediators.[4] Consequently, antagonism of TRPV4 presents a compelling strategy for mitigating inflammatory responses in a range of diseases.[1]

"this compound" (HY-142620): A Profile

"this compound" is a potent antagonist of the TRPV4 channel with a pIC50 of 8.4.[5][6][7] The pIC50 value indicates a high affinity and potency of this compound for the TRPV4 channel. While specific studies detailing its anti-inflammatory effects are not yet widely published, its high potency suggests it would be an effective tool for probing the role of TRPV4 in inflammation and a potential candidate for therapeutic development. The following sections will detail the expected anti-inflammatory effects based on the known pharmacology of other well-characterized TRPV4 antagonists.

Mechanism of Action: How TRPV4 Antagonists Attenuate Inflammation

TRPV4 antagonists exert their anti-inflammatory effects by blocking the influx of Ca2+ through the TRPV4 channel. This primary action disrupts a cascade of downstream signaling events pivotal to the inflammatory process.

Inhibition of Pro-inflammatory Cytokine and Chemokine Production

A hallmark of inflammation is the release of cytokines and chemokines that recruit and activate immune cells. Activation of TRPV4 has been shown to induce the secretion of several key pro-inflammatory mediators.[2] Preclinical studies with various TRPV4 antagonists have consistently demonstrated a significant reduction in the levels of these molecules in different inflammatory models.

-

Inhibition of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Studies have shown that TRPV4 activation can lead to the activation of NF-κB, which in turn promotes the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-1β.[8] TRPV4 antagonists, by preventing the initial Ca2+ signal, are expected to suppress the activation of the NF-κB pathway.[8]

Reduction of Immune Cell Activation and Infiltration

TRPV4 is expressed on various immune cells, including macrophages and neutrophils. Its activation on these cells can contribute to their pro-inflammatory functions. By blocking TRPV4, antagonists can modulate the activity of these cells. For instance, TRPV4 inhibition has been shown to shift macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[9][10] This shift is characterized by a decrease in the expression of pro-inflammatory markers and an increase in anti-inflammatory markers like CD206.[9][10]

Attenuation of Endothelial Barrier Dysfunction

Inflammation often involves increased vascular permeability, leading to edema. TRPV4 is expressed in endothelial cells and its activation can disrupt the integrity of the endothelial barrier.[11] TRPV4 antagonists have been shown to preserve endothelial function and reduce vascular leakage in models of sepsis and lung injury.[12]

Quantitative Data from Preclinical Studies with TRPV4 Antagonists

The following tables summarize representative quantitative data from studies on well-known TRPV4 antagonists, which can be considered indicative of the potential efficacy of "this compound".

Table 1: In Vitro Efficacy of TRPV4 Antagonists

| Antagonist | Cell Type | Assay | Endpoint | Result | Reference |

| GSK2193874 | Human Lung Epithelial Cells (NCI-H292) | Calcium Influx Assay | Inhibition of GSK1016790A-induced Ca2+ influx | IC50 ≈ 50 nM | [3] |

| GSK2193874 | Human Lung Epithelial Cells (NCI-H292) | Cytokine Release Assay | Inhibition of GSK1016790A-induced IL-6 and IL-8 release | Complete blockade at 1 µM | [3] |

| RN-1734 | LPS-activated Microglia | Cytokine Release Assay | Reduction of IL-1β and TNF-α production | Significant decrease with RN-1734 treatment | [8] |

| RN-1734 | HEK293 cells expressing human TRPV4 | Calcium Influx Assay | Inhibition of 4α-PDD-stimulated Ca2+ influx | IC50 = 2.3 µM | [13] |

Table 2: In Vivo Efficacy of TRPV4 Antagonists

| Antagonist | Animal Model | Disease Model | Key Finding | Reference |

| HC-067047 | Mice | Pilocarpine-induced status epilepticus | Attenuated neuronal death and microglial/astrocyte activation | [14] |

| GSK2220691 & GSK2337429A | Mice | Acid- and Chlorine-induced lung injury | Suppressed pulmonary inflammation, reduced neutrophils and macrophages | [12] |

| RN-1734 | Mice | Cuprizone-induced demyelination | Alleviated demyelination and inhibited glial activation and production of TNF-α and IL-1β | [8] |

| GSK2193874 | Mice | Mechanical ventilation-induced lung injury | Attenuated pulmonary barrier permeability increase and pro-inflammatory cytokine release | [15] |

Signaling Pathways and Visualizations

The anti-inflammatory effects of TRPV4 antagonists are rooted in their ability to modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Experimental Protocols

The following are representative experimental protocols that can be adapted to evaluate the anti-inflammatory effects of "this compound".

In Vitro Calcium Influx Assay

Objective: To determine the potency of "this compound" in inhibiting TRPV4 channel activation.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV4 are cultured in appropriate media.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Treatment: Cells are pre-incubated with varying concentrations of "this compound" or vehicle control.

-

TRPV4 Activation: A known TRPV4 agonist (e.g., GSK1016790A) is added to the cells to induce calcium influx.

-

Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[3]

In Vitro Cytokine Release Assay

Objective: To assess the effect of "this compound" on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture: A relevant cell line (e.g., human lung epithelial cells NCI-H292 or primary macrophages) is cultured.

-

Stimulation and Treatment: Cells are pre-treated with "this compound" followed by stimulation with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or a TRPV4 agonist).

-

Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: The reduction in cytokine levels in the treated groups is compared to the control groups.[3]

In Vivo Model of Acute Lung Injury

Objective: To evaluate the in vivo efficacy of "this compound" in a model of inflammation.

Methodology:

-

Animal Model: An acute lung injury model is induced in mice, for example, by intratracheal administration of LPS or hydrochloric acid.[12]

-

Compound Administration: "this compound" or vehicle is administered to the animals (e.g., intraperitoneally or orally) at a predetermined time point relative to the injury induction.

-

Bronchoalveolar Lavage (BAL): At a specified time post-injury, BAL is performed to collect fluid and cells from the lungs.

-

Analysis of BAL Fluid:

-

Cell Count: Total and differential immune cell counts (neutrophils, macrophages) are determined.

-

Protein Concentration: Total protein concentration is measured as an indicator of vascular permeability.

-

Cytokine Levels: Concentrations of pro-inflammatory cytokines are measured by ELISA.

-

-

Histopathology: Lung tissue is collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and tissue damage.

-

Data Analysis: The various inflammatory parameters are compared between the treated and control groups.[12]

Conclusion and Future Directions

"this compound" represents a potent tool for investigating the role of TRPV4 in inflammation and holds promise as a potential therapeutic agent. Based on the extensive evidence from studies on other selective TRPV4 antagonists, it is anticipated that this compound will exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokine production, modulating immune cell function, and preserving endothelial barrier integrity. Further preclinical studies are warranted to specifically delineate the efficacy and safety profile of "this compound" in various inflammatory disease models. Such research will be crucial in translating the therapeutic potential of TRPV4 antagonism into clinical applications for a wide range of inflammatory disorders.

References

- 1. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo evidence for an inflammatory role of the calcium channel TRPV4 in lung epithelium: Potential involvement in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPV4 inhibition attenuates stretch-induced inflammatory cellular responses and lung barrier dysfunction during mechanical ventilation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents | MDPI [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TRPV4 Inhibition Improved Myelination and Reduced Glia Reactivity and Inflammation in a Cuprizone-Induced Mouse Model of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synergetic role of TRPV4 inhibitor and mechanical loading on reducing inflammation [frontiersin.org]

- 10. Synergetic role of TRPV4 inhibitor and mechanical loading on reducing inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRPV4 Antagonist I, RN-1734 The TRPV4 Antagonist I, RN-1734, also referenced under CAS 946387-07-1, controls the biological activity of TRPV4. This small molecule/inhibitor is primarily used for Biochemicals applications. | 946387-07-1 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. TRPV4 inhibition attenuates stretch-induced inflammatory cellular responses and lung barrier dysfunction during mechanical ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TRPV4 Antagonist GSK2193874 in Preclinical Models of Acute Lung Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are life-threatening conditions characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure. The pathophysiology of ALI/ARDS involves a complex interplay of inflammatory mediators, immune cell activation, and disruption of the alveolar-capillary barrier. A key molecular player implicated in the pathogenesis of ALI is the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

TRPV4 is a non-selective cation channel expressed on various cell types in the lung, including endothelial cells, epithelial cells, and immune cells such as macrophages and neutrophils.[1] It can be activated by a range of stimuli, including mechanical stress (e.g., from mechanical ventilation), heat, and endogenous chemical ligands.[2] Activation of TRPV4 leads to an influx of calcium ions (Ca2+), triggering downstream signaling cascades that contribute to increased vascular permeability, pulmonary edema, and inflammation – the cardinal features of ALI.[2][3]

Given its central role in mediating lung injury, the TRPV4 channel has emerged as a promising therapeutic target. GSK2193874, a potent and selective TRPV4 antagonist, has been investigated in several preclinical models of ALI.[1][2] This technical guide provides an in-depth overview of the use of GSK2193874 in these models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data on the Efficacy of GSK2193874 in ALI Models

The following tables summarize the quantitative effects of GSK2193874 in two distinct preclinical models of acute lung injury: Ventilator-Induced Lung Injury (VILI) and Acid-Induced ALI.

Table 1: Ventilator-Induced Lung Injury (VILI) in Mice

| Parameter Measured | Control (Normal Ventilation) | VILI (30 ml/kg) | VILI + GSK2193874 (90 mg/kg) |

| BALF Protein Concentration (µg/ml) | ~150 | ~600 | ~200 |

| BALF KC/GRO (pg/ml) | ~25 | ~175 | ~50 |

| BALF IL-6 (pg/ml) | ~10 | ~125 | ~25* |

*p < 0.05 vs. VILI control

Data extracted from Pairet et al., 2018.[1][4]

Table 2: Acid-Induced Acute Lung Injury in Mice

| Parameter Measured | Control (Saline) | Acid-Induced ALI | Acid-Induced ALI + GSK2220691 (30 mg/kg) |

| BALF Neutrophils (x10^4) | ~0.1 | ~15 | ~5 |

| BALF Macrophages (x10^4) | ~5 | ~12 | ~6 |

| BALF KC (pg/ml) | ~10 | ~1500 | ~400 |

| BALF MIP-2 (pg/ml) | ~5 | ~400 | ~100 |

| BALF IL-6 (pg/ml) | ~2 | ~150 | ~40 |

| BALF MCP-1 (pg/ml) | ~20 | ~400 | ~150 |

*p < 0.05 vs. Acid-Induced ALI control

Note: GSK2220691 is another potent TRPV4 antagonist with a similar mechanism of action to GSK2193874. Data extracted from Balakrishna et al., 2014.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the protocols for the key experiments cited in this guide.

Ventilator-Induced Lung Injury (VILI) Model

-

Animal Model: Male Balb/c mice.

-

Anesthesia: Mice are anesthetized prior to the procedure.

-

Ventilation Protocol:

-

Control Group: Ventilated with a normal tidal volume of 6.5 ml/kg at a frequency of 150 breaths/minute for 3 hours.

-

VILI Group: Ventilated with a high tidal volume of 30 ml/kg at a frequency of 75 breaths/minute for 3 hours.

-

-

Antagonist Administration:

-

GSK2193874 is administered at a dose of 90 mg/kg. The route of administration should be specified by the study (e.g., intraperitoneal, intravenous).

-

-

Endpoint Analysis:

-

At the end of the ventilation period, a bronchoalveolar lavage (BAL) is performed.

-

The BAL fluid (BALF) is collected to measure total protein concentration (as an indicator of vascular permeability) and levels of pro-inflammatory cytokines such as KC/GRO and IL-6 using standard immunoassay techniques (e.g., ELISA).

-

Acid-Induced Acute Lung Injury Model

-

Animal Model: Male C57BL/6 mice.

-

Anesthesia: Mice are anesthetized and placed on a heating pad to maintain body temperature.

-

Induction of Injury:

-

A single intratracheal instillation of hydrochloric acid (HCl, pH 1.5, 2 ml/kg) is administered via a 24-gauge angiocatheter inserted into the trachea.

-

Control animals receive an equivalent volume of saline.

-

-

Antagonist Administration:

-

The TRPV4 antagonist (e.g., GSK2220691) is administered intraperitoneally at a dose of 30 mg/kg, 30 minutes after the acid instillation.

-

-

Endpoint Analysis:

-

Five hours after acid instillation, a bronchoalveolar lavage is performed.

-

The BALF is analyzed for inflammatory cell influx (neutrophils and macrophages) via cell counting and differential analysis.

-

Pro-inflammatory cytokines and chemokines (KC, MIP-2, IL-6, MCP-1) in the BALF are quantified using multiplex immunoassays.

-

Lung tissue can be collected for histological analysis to assess the degree of injury.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the role of TRPV4 in ALI and the rationale for its inhibition.

TRPV4 Signaling in Acute Lung Injury

TRPV4 signaling cascade in acute lung injury.

Experimental Workflow for Evaluating a TRPV4 Antagonist in ALI

A typical experimental workflow for preclinical ALI studies.

Conclusion

The preclinical data strongly support the role of TRPV4 in the pathogenesis of acute lung injury. The TRPV4 antagonist GSK2193874 and related compounds have demonstrated significant efficacy in mitigating key features of ALI, including pulmonary edema, inflammatory cell infiltration, and the production of pro-inflammatory mediators in both ventilator-induced and chemically-induced injury models. These findings underscore the therapeutic potential of TRPV4 inhibition as a novel strategy for the treatment of ALI and ARDS. Further research, including studies in larger animal models and eventually in clinical trials, will be crucial to translate these promising preclinical results into effective therapies for patients.

References

- 1. TRPV4 inhibition attenuates stretch-induced inflammatory cellular responses and lung barrier dysfunction during mechanical ventilation | PLOS One [journals.plos.org]

- 2. Frontiers | Activation of TRPV4 Regulates Respiration through Indirect Activation of Bronchopulmonary Sensory Neurons [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of TRPV4 Antagonism in Chronic Obstructive Pulmonary Disease: A Technical Guide to "TRPV4 Antagonist 3"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Obstructive Pulmonary Disease (COPD) remains a major global health challenge characterized by chronic inflammation and progressive lung function decline. Emerging research has identified the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel as a key player in the pathophysiology of COPD. Its role in mediating inflammatory responses, particularly pyroptosis in airway epithelial cells, positions it as a promising therapeutic target. This technical guide provides an in-depth overview of a specific research compound, "TRPV4 antagonist 3," and its potential application in COPD research. We will delve into the core mechanisms of TRPV4 in the lung, present available preclinical data for TRPV4 antagonists, and provide detailed experimental protocols for the investigation of such compounds in the context of COPD.

Introduction: The Role of TRPV4 in COPD Pathogenesis

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective calcium-permeable cation channel expressed in various lung cell types, including airway epithelial cells, smooth muscle cells, and macrophages.[1][2] In the context of Chronic Obstructive Pulmonary Disease (COPD), TRPV4 expression is significantly upregulated in the airway epithelial cells of patients and in animal models of the disease.[3]

Activation of TRPV4 by stimuli relevant to COPD, such as cigarette smoke extract (CSE), leads to an influx of calcium (Ca2+), triggering a cascade of pro-inflammatory events.[3] A critical pathway implicated is the activation of the NLRP3 inflammasome, leading to caspase-1 activation and a form of pro-inflammatory cell death known as pyroptosis.[3][4] This process results in the release of inflammatory cytokines, including IL-1β and IL-18, which are key drivers of the chronic inflammation characteristic of COPD.[3][4] Furthermore, TRPV4 activation has been linked to the release of ATP, which can further propagate inflammatory signaling.[3][5]

Given its central role in these inflammatory pathways, the inhibition of TRPV4 presents a compelling therapeutic strategy for mitigating the underlying inflammation in COPD.

Profile of a Novel Research Compound: this compound